molecular formula C17H13NO3 B12789310 (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol CAS No. 85617-43-2

(1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol

Cat. No.: B12789310
CAS No.: 85617-43-2
M. Wt: 279.29 g/mol
InChI Key: TYTMMMHDXYYATJ-UHFFFAOYSA-N
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Description

(1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol typically involves multi-step organic reactions. The process may start with the preparation of the acridine core, followed by the introduction of the oxireno and benzene rings through cyclization reactions. Specific reagents and catalysts are used to control the stereochemistry and yield of the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This might involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biology, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests it could have interesting binding properties and biological activities.

Medicine

In medicine, researchers might explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for more complex molecules. Its unique structure might impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to changes in biological pathways and cellular functions. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acridine derivatives, oxireno compounds, and polycyclic aromatic hydrocarbons. These compounds share structural features with (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart is its specific combination of fused rings and functional groups, which may confer unique reactivity and biological activity

Properties

CAS No.

85617-43-2

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

6-oxa-19-azapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol

InChI

InChI=1S/C17H13NO3/c19-14-12-10(16-17(21-16)15(14)20)6-5-9-7-8-3-1-2-4-11(8)18-13(9)12/h1-7,14-17,19-20H

InChI Key

TYTMMMHDXYYATJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C(C(C5C4O5)O)O

Origin of Product

United States

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